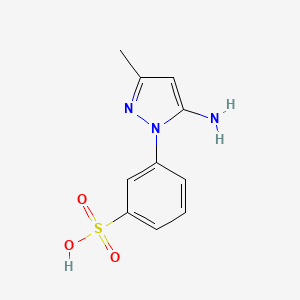

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid

Description

Historical Context and Discovery Milestones

The development of this compound emerged from the broader historical progression of pyrazole chemistry, which has its foundations in the late nineteenth and early twentieth centuries. Pyrazole compounds gained initial recognition when 1-pyrazolyl-alanine, the first natural pyrazole, was isolated from watermelon seeds in 1959, marking a pivotal moment in understanding the biological relevance of this heterocyclic system. This discovery catalyzed extensive research into synthetic pyrazole derivatives, leading to the recognition of their pharmaceutical potential.

The specific compound under examination represents an evolution in pyrazole chemistry that incorporates both amino functionality and sulfonic acid groups, reflecting advanced synthetic methodologies developed throughout the latter half of the twentieth century. Historical pharmaceutical development shows that pyrazole-based compounds achieved early commercial success with Phenazone, which became the first commercially available pyrazole as an antipyretic agent. This early success established pyrazole chemistry as a viable pharmaceutical platform, encouraging further research into structurally complex derivatives.

The synthesis and characterization of pyrazole derivatives containing sulfonic acid functionalities gained momentum as researchers recognized the enhanced water solubility and biological activity profiles these modifications could provide. The compound's development trajectory parallels the broader evolution of medicinal chemistry from simple heterocyclic structures to complex, multi-functional molecules designed for specific therapeutic applications. Patent literature and research publications from the late twentieth and early twenty-first centuries document the systematic exploration of pyrazole-sulfonic acid combinations, culminating in the characterization of compounds like this compound.

The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic development of heterocyclic chemistry. The integration of amino groups, methyl substitution patterns, and sulfonic acid functionalities within a single molecular framework demonstrates the sophisticated synthetic strategies that emerged from decades of pyrazole research. This compound exemplifies the transition from simple heterocyclic exploration to targeted molecular design based on structure-activity relationships and pharmacological requirements.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural characteristics to encompass its role as a representative example of advanced pyrazole chemistry principles. Pyrazole compounds have secured an exceptional position in medicinal chemistry due to their demonstrated biological activities across multiple therapeutic areas, including anticancer, antimicrobial, antiviral, antifungal, anti-inflammatory, analgesic, and insecticidal applications. The specific structural features of this compound position it as a valuable scaffold for further chemical modification and biological evaluation.

The pyrazole ring system, characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and three carbon atoms, provides a foundational framework that exhibits remarkable stability and reactivity profiles. Within this compound, the 5-amino-3-methyl substitution pattern on the pyrazole ring creates specific electronic and steric environments that influence both chemical reactivity and potential biological interactions. The amino group at the 5-position provides a site for hydrogen bonding and further chemical elaboration, while the methyl group at the 3-position contributes to the compound's lipophilic character and molecular recognition properties.

The benzene sulfonic acid moiety attached to the pyrazole nitrogen represents a critical structural element that significantly enhances the compound's water solubility and provides additional sites for intermolecular interactions. Sulfonic acid groups are known for their strong acidic character and their ability to form stable salts with basic compounds, making them valuable functionalities in pharmaceutical chemistry. The positioning of the sulfonic acid group at the meta position relative to the pyrazole attachment point creates a specific spatial arrangement that may influence the compound's binding characteristics and biological activity profiles.

The following table summarizes the key molecular properties that contribute to the compound's significance in heterocyclic chemistry:

| Property | Value | Chemical Significance |

|---|---|---|

| Molecular Formula | C10H11N3O3S | Complex heterocyclic structure with multiple functional groups |

| Molecular Weight | 253.28 g/mol | Appropriate size for biological membrane permeability |

| Chemical Abstracts Service Number | 23646-86-8 | Unique identification for research and commercial applications |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature reflecting structural complexity |

Research findings demonstrate that pyrazole derivatives have found extensive applications as therapeutic agents, with numerous compounds already established in clinical practice. The structural framework represented by this compound provides multiple opportunities for chemical modification and optimization. The amino group can serve as a site for acylation, alkylation, or condensation reactions, while the sulfonic acid functionality can participate in salt formation, esterification, or metal coordination reactions.

The compound's significance is further enhanced by its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. The pyrazole core can be elaborated through various synthetic transformations, including cyclization reactions to form fused ring systems, substitution reactions to introduce additional functional groups, and coupling reactions to create hybrid molecules with multiple pharmacophores. The presence of both electron-donating amino groups and electron-withdrawing sulfonic acid functionalities creates a unique electronic environment that may influence the compound's reactivity patterns and biological activity profiles.

Contemporary research in heterocyclic chemistry emphasizes the importance of structural diversity and functional group compatibility in drug discovery applications. The compound under examination exemplifies these principles by combining multiple reactive sites within a stable heterocyclic framework. The pyrazole ring provides a rigid, planar structure that can serve as a scaffold for precise molecular recognition, while the attached functional groups offer opportunities for fine-tuning biological activity and pharmacokinetic properties.

The broader implications of this compound's structural features extend to its potential applications in materials science, catalysis, and analytical chemistry. Pyrazole derivatives have demonstrated utility as ligands in coordination chemistry, as building blocks for polymeric materials, and as analytical reagents for metal detection and quantification. The specific combination of functional groups present in this compound may provide unique properties for these applications, particularly in systems requiring both hydrogen bonding capability and ionic interactions.

Properties

IUPAC Name |

3-(5-amino-3-methylpyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-5-10(11)13(12-7)8-3-2-4-9(6-8)17(14,15)16/h2-6H,11H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUDWRDRXUICGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301202036 | |

| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23646-86-8 | |

| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23646-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 3-(5-amino-3-methyl-1H-pyrazol-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (sulfuric acid and nitric acid) or halogenating agents (chlorine or bromine).

Major Products

Oxidation: Nitro derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar pyrazole structure but lacks the benzenesulfonic acid moiety.

5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different substituents

Uniqueness

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the pyrazole ring and the benzenesulfonic acid group, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid, also known by its CAS number 23646-86-8, is a compound of significant interest in biological and medicinal research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a methyl group, linked to a benzenesulfonic acid moiety. Its molecular formula is C10H11N3O3S, with a molecular weight of 253.282 g/mol. The presence of both the pyrazole and sulfonic acid groups contributes to its reactivity and biological properties.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, thereby modulating various biochemical pathways. This is particularly relevant in cancer research where enzyme inhibitors can halt tumor growth.

- Antioxidant Properties : Research indicates that compounds containing pyrazole rings often exhibit antioxidant activity, which can protect cells from oxidative stress.

Therapeutic Applications

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary research has explored its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

- Biochemical Probes : The compound is being evaluated as a biochemical probe in various research settings due to its ability to interact with biological macromolecules.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of derivatives of this compound. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance potency against specific targets .

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2020) focused on the enzyme inhibition properties of this compound. The study found that it effectively inhibited the activity of certain kinases involved in cancer progression, leading to reduced cell proliferation in vitro .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H11N3O3S | Anti-inflammatory, anticancer |

| 5-Amino-3-methylpyrazole | C4H6N4 | Antioxidant, enzyme inhibitor |

| 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | C11H12ClN3O2 | Enzyme inhibitor |

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Achieved through cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Sulfonation : Introduction of the sulfonic acid group can be performed using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzenesulfonic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and benzenesulfonic acid derivatives. For example, pyrazoline analogs are prepared by reacting ketones (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one) with hydrazine derivatives (e.g., 4-hydrazinobenzenesulfonic acid) under reflux conditions. Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) is critical to isolate the product. Validation includes 1H/13C NMR for structural confirmation (e.g., δ 7.87 ppm for aromatic protons) and mass spectrometry (e.g., m/z = 393 [M+H]+). Purity is assessed using HPLC with UV detection .

Q. How do the functional groups in this compound influence its solubility and reactivity?

- Methodological Answer : The sulfonic acid group enhances water solubility, making the compound suitable for aqueous-phase applications (e.g., biological assays or dye formulations). The pyrazole ring contributes to hydrogen-bonding interactions, affecting crystal packing and stability. Reactivity studies should focus on the amino group (–NH₂), which can undergo diazotization or acylation, and the sulfonic acid moiety, which may participate in salt formation (e.g., disodium salts for improved stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural elucidation?

- Methodological Answer : Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For robust validation:

- Compare experimental XRD bond lengths/angles with density functional theory (DFT) -optimized geometries.

- Use SHELX software (e.g., SHELXL for refinement) to model hydrogen-bonding networks and validate intermolecular interactions .

- Perform variable-temperature NMR to detect conformational flexibility in solution .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G* basis set) can predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge transfer.

- Molecular docking studies evaluate binding affinities to biological targets (e.g., enzymes), leveraging the pyrazole scaffold’s role in phosphodiesterase inhibition .

- Molecular dynamics simulations model solvation effects and stability in aqueous environments .

Q. How does polymorphism affect the compound’s performance in pharmaceutical formulations?

- Methodological Answer : Polymorph screening via high-throughput crystallization (e.g., solvent evaporation or slurry methods) identifies stable forms. Key steps:

- Analyze polymorphs using powder XRD and thermal gravimetric analysis (TGA) .

- Assess dissolution rates and bioavailability via in vitro assays (e.g., simulated gastric fluid).

- Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns influencing stability .

Application-Focused Questions

Q. What methodologies are used to investigate the compound’s biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution.

- Enzyme inhibition : Kinetic studies (e.g., IC₅₀ determination) for targets like phosphodiesterases, with structure-activity relationship (SAR) analysis of pyrazole substituents .

Q. How can researchers assess the compound’s stability under industrial or physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC-MS and FTIR .

- pH-dependent stability : Incubate in buffers (pH 1–13) and quantify decomposition products. The sulfonic acid group’s resilience to hydrolysis is a key focus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.